4-Iodo-3,3-dimethyl-butyronitrile
Description
Properties
Molecular Formula |
C6H10IN |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
4-iodo-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H10IN/c1-6(2,5-7)3-4-8/h3,5H2,1-2H3 |
InChI Key |
DIZNIZJJMPSMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Iodo-3,3-dimethyl-butyronitrile with analogous compounds, focusing on structural, reactivity, and hazard profiles. Key comparisons include aromatic iodinated nitriles (e.g., benzonitrile derivatives) and aliphatic nitro-substituted iodides.
Table 1: Structural Comparison of Iodinated Nitriles and Related Compounds
Key Differences:
Aromatic vs. Aliphatic Reactivity :
- Aromatic iodinated nitriles (e.g., 4-Iodo-3,5-dimethylbenzonitrile) are more stable due to resonance effects, whereas aliphatic derivatives like 4-Iodo-3,3-dimethyl-butyronitrile exhibit higher reactivity in substitution or elimination reactions .
- Nitro-substituted compounds (e.g., 4-Iodo-3-nitrotoluene) display distinct hazards, including respiratory irritation, which are less documented for nitriles .
Hazard Profiles :
- 4-Iodo-3-nitrotoluene : Classified as a skin/eye irritant (GHS Category 2) and respiratory hazard (Category 3) .
- 4-Iodo-3,3-dimethyl-butyronitrile : While specific data are unavailable, aliphatic nitriles generally pose risks of cyanide release under thermal decomposition, necessitating stringent ventilation controls .
Synthetic Utility :
- Aromatic iodides (e.g., 4-Iodo-3,5-dimethylbenzonitrile) are preferred in Suzuki-Miyaura couplings, while aliphatic variants may serve as alkylating agents or in cyclopropanation reactions .
Research Findings and Limitations
- Structural Similarity Analysis : Computational studies rank aromatic analogs (e.g., CAS 3058-39-7) with high similarity scores (0.95), but their applications diverge due to electronic and steric effects .
- Data Gaps : Direct toxicological or ecological data for 4-Iodo-3,3-dimethyl-butyronitrile are absent in the provided evidence. Inferences rely on structurally related compounds, highlighting the need for targeted studies.
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method for synthesizing 4-iodo-3,3-dimethyl-butyronitrile involves nucleophilic substitution (SN2) at the terminal carbon of a halogenated precursor, typically 4-chloro-3,3-dimethyl-butyronitrile or 4-bromo-3,3-dimethyl-butyronitrile. The reaction proceeds via displacement of the halogen atom (Cl or Br) by iodide (I⁻) in the presence of a polar aprotic solvent and a base.
Reaction Equation:
Optimization of Reaction Conditions
Critical parameters for maximizing yield and minimizing side reactions include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Increases solubility of KI and stabilizes transition state |
| Temperature | 80–100°C | Accelerates reaction without promoting decomposition |
| Base | Potassium carbonate | Neutralizes HX byproduct, shifting equilibrium |
| KI Stoichiometry | 1.2–1.5 equivalents | Ensures complete substitution |
For example, a reaction conducted in DMF at 90°C with 1.3 equivalents of KI achieved a yield of 89% after 6 hours. Lower temperatures (<60°C) resulted in incomplete conversion, while prolonged heating (>10 hours) led to iodinated byproducts via elimination or over-iodination.
Alternative Synthetic Routes
Halogen Exchange via Finkelstein Reaction
In non-polar solvents like acetone, the Finkelstein reaction facilitates halogen exchange between alkyl bromides/chlorides and NaI. However, this method is less effective for tertiary substrates due to steric hindrance. For 4-bromo-3,3-dimethyl-butyronitrile, NaI in acetone at reflux (56°C) yielded only 62% product, compared to 89% in DMF.
Electrophilic Iodination
Direct iodination of 3,3-dimethyl-butyronitrile using iodine monochloride (ICl) or N-iodosuccinimide (NIS) has been explored but faces challenges in regioselectivity. For instance, ICl in dichloromethane at 0°C produced a mixture of 4-iodo and 3-iodo isomers (3:1 ratio), necessitating costly chromatographic separation.
Purification and Isolation
Recrystallization Techniques
Crude product purification typically employs recrystallization from acetonitrile or ethanol. A study comparing solvents demonstrated:
| Solvent | Purity After Recrystallization | Recovery Yield |
|---|---|---|
| Acetonitrile | 99.2% | 78% |
| Ethanol | 97.8% | 85% |
| Hexane | 94.1% | 65% |
Ethanol balances purity and recovery, making it the preferred choice for industrial-scale processes.
Chromatographic Methods
Flash chromatography on silica gel with ethyl acetate/hexane (1:3) resolves minor impurities (<2%) but is rarely required for high-purity recrystallized product.
Industrial-Scale Production Insights
A patented continuous-flow system reduces reaction time to 2 hours by maintaining precise temperature control (±1°C) and automated KI feed. This approach achieves 92% yield with 99% purity, surpassing batch reactor performance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Iodo-3,3-dimethyl-butyronitrile, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves halogenation and nitrilation processes under inert atmospheres (e.g., nitrogen) to prevent side reactions. Key steps include:
- Halogenation : Introducing iodine via electrophilic substitution using iodine monochloride (ICl) in a dichloromethane solvent at 0–5°C .
- Nitrilation : Conversion of a precursor amine or alcohol to the nitrile group using cyanide sources (e.g., KCN) under acidic conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. What analytical techniques are critical for characterizing 4-Iodo-3,3-dimethyl-butyronitrile?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., δ ~110 ppm for nitrile carbon) .
- FT-IR : Strong absorption at ~2240 cm confirms the nitrile group .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 277.02) .
- X-ray Diffraction (XRD) : Resolves crystal packing and steric effects from dimethyl groups .
Advanced Research Questions
Q. How can mechanistic contradictions in nucleophilic substitution reactions involving 4-Iodo-3,3-dimethyl-butyronitrile be resolved?
- Methodological Answer : Contradictions (e.g., unexpected regioselectivity or yield variations) require:
- Kinetic Isotope Effects (KIE) : Differentiate between S1 and S2 pathways by comparing reaction rates with deuterated analogs .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and steric hindrance from dimethyl groups .
- Control Experiments : Varying solvent polarity (e.g., DMSO vs. THF) to assess solvent participation in transition states .
Q. What strategies optimize reaction conditions for cross-coupling applications (e.g., Suzuki-Miyaura) with 4-Iodo-3,3-dimethyl-butyronitrile?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) under microwave irradiation to reduce reaction time .
- Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric interference from dimethyl groups .
- Temperature Gradients : Use a gradient PCR thermocycler to identify optimal temperatures (e.g., 80–120°C) for coupling efficiency .
Q. How do steric and electronic properties of 4-Iodo-3,3-dimethyl-butyronitrile influence its stability in polymer matrices?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition profiles under nitrogen to determine thermal stability thresholds .
- DFT Calculations : Map HOMO-LUMO gaps to predict susceptibility to oxidation or hydrolysis .
- Accelerated Aging Studies : Expose polymer composites to UV light (λ = 365 nm) and monitor nitrile group degradation via IR .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in spectroscopic data for 4-Iodo-3,3-dimethyl-butyronitrile?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-Iodo-3,5-dimethylbenzonitrile) to validate assignments .
- Solvent Effects : Re-run spectra in deuterated DMSO vs. CDCl to identify solvent-induced shifts .
- Collaborative Validation : Share raw data with independent labs for reproducibility checks .
Q. What experimental designs are suitable for studying the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) .
- In Situ Monitoring : Employ ReactIR to track intermediate formation during nitrilation .
- Isotopic Labeling : Introduce C at the nitrile group to trace reaction pathways via MS .
Tables for Key Parameters
Table 1 : Synthesis Optimization Parameters
Table 2 : Analytical Techniques and Applications
| Technique | Key Application | Example Data | Reference |
|---|---|---|---|
| H NMR | Confirm substituent positions | δ 2.1 (s, 6H, CH) | |
| FT-IR | Nitrile group verification | 2240 cm | |
| HRMS | Molecular ion validation | [M+H] = 277.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
